(E)-8-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 887199-80-6
Cat. No.: VC4541815
Molecular Formula: C17H20N6O5
Molecular Weight: 388.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887199-80-6 |
|---|---|
| Molecular Formula | C17H20N6O5 |
| Molecular Weight | 388.384 |
| IUPAC Name | 8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H20N6O5/c1-9(24)8-23-12-14(22(2)17(27)20-15(12)26)19-16(23)21-18-7-10-5-4-6-11(28-3)13(10)25/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+ |
| Standard InChI Key | CJQCVQBXARZSMI-CNHKJKLMSA-N |
| SMILES | CC(CN1C2=C(N=C1NN=CC3=C(C(=CC=C3)OC)O)N(C(=O)NC2=O)C)O |
Introduction
Structural Features
The structural framework of this compound includes:
-
Purine Core: A bicyclic heterocyclic system that forms the backbone of many bioactive molecules.
-
Hydrazinyl Substitution: The hydrazinyl group (-NH-N=) is conjugated with the benzylidene moiety, enhancing electron delocalization and potential reactivity.
-
Hydroxypropyl Side Chain: This group introduces polarity and may influence solubility or interaction with biological targets.
-
Methoxy and Hydroxy Groups on Benzylidene: These groups are known for their involvement in hydrogen bonding, which could enhance binding to enzymes or receptors.
Synthesis and Characterization
While specific synthesis protocols for this compound are not detailed in the provided sources, similar compounds are often synthesized through:
-
Condensation reactions between hydrazine derivatives and aldehydes or ketones.
-
Functionalization of purine derivatives using alkylation or acylation techniques.
Characterization typically involves:
-
NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
-
Mass Spectrometry (MS): To verify molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), methoxy (-OCH), and imine (-C=N).
Potential Applications
Based on its structure, this compound may have applications in pharmaceutical research:
-
Antioxidant Activity: The hydroxyl and methoxy groups could scavenge free radicals.
-
Anti-inflammatory Potential: Hydrazinyl derivatives are often explored for their ability to inhibit inflammatory pathways.
-
Enzyme Inhibition: The purine core suggests possible activity against enzymes like kinases or phosphodiesterases.
Further studies involving docking simulations or in vitro assays would be necessary to validate these hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume